molecular formula C14H10O5 B1671442 Gentisin CAS No. 437-50-3

Gentisin

Cat. No.: B1671442
CAS No.: 437-50-3
M. Wt: 258.23 g/mol
InChI Key: XOXYHGOIRWABTC-UHFFFAOYSA-N
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Description

Gentisin is a naturally occurring compound belonging to the class of xanthones. It is primarily found in the roots of the Gentiana lutea plant, commonly known as yellow gentian. This compound is known for its distinctive yellow color and has been studied for its various biological activities and potential therapeutic applications.

Mechanism of Action

Target of Action

Gentisin is a nonprenylated xanthone derivative . It primarily targets bacterial cells, particularly gram-positive and gram-negative organisms . It is particularly effective against severe gram-negative infections, including those caused by Pseudomonas aeruginosa .

Mode of Action

This compound, like other aminoglycosides, works by disrupting the ability of bacteria to make proteins, which typically kills the bacteria . It binds electrostatically to negatively charged components of bacterial cell membranes, including lipopolysaccharides and phospholipids within the outer membrane of Gram-negative bacteria .

Biochemical Pathways

The biosynthesis of this compound involves the shikimate pathway, either through L-phenylalanine-dependent or -independent pathway, that later forms an intermediate benzophenone, 2,3′,4,6-tetrahydoxybenzophenone . This is followed by a regioselective intramolecular mediated oxidative coupling to form xanthone ring compounds .

Pharmacokinetics

This compound, as an aminoglycoside, has a small therapeutic window and is primarily used as part of short-term empirical combination therapy . Its dosing schemes still need refinement, especially for subpopulations where pharmacokinetics can differ from pharmacokinetics in the general adult population . The dose required should be monitored by blood testing .

Result of Action

This compound has been shown to inhibit the proliferation of vascular smooth muscle cells . It also has a bactericidal effect, disrupting the ability of bacteria to make proteins, which typically kills the bacteria .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, gene-environment interactions can impact the effectiveness of this compound . Furthermore, the presence of other antibacterials such as beta-lactams can enhance the activity of this compound, contributing to dose optimization and reduced adverse effects .

Biochemical Analysis

Biochemical Properties

Gentisin interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. It is involved in the xanthone biosynthetic pathway in plants . The pathway initially involves the shikimate pathway, either through L-phenylalanine-dependent or -independent pathway, that later forms an intermediate benzophenone, 2,3’,4,6-tetrahydoxybenzophenone .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are still under investigation. It has been found that certain extracts, like G. lutea root methanol extract, which may contain this compound, have shown protective effects against apoptosis in neuroblastoma cell line SH-SY5Y .

Molecular Mechanism

It is known that xanthones, the class of compounds to which this compound belongs, can have diverse structures, functions, and biochemical activities .

Metabolic Pathways

This compound is involved in the xanthone biosynthetic pathway in plants . This pathway involves several enzymes and cofactors, and could potentially affect metabolic flux or metabolite levels.

Preparation Methods

Synthetic Routes and Reaction Conditions

Gentisin can be synthesized through several chemical routes. One common method involves the oxidative coupling of 2-hydroxy-3-methoxybenzaldehyde with phloroglucinol under basic conditions. The reaction typically requires a strong base such as sodium hydroxide and an oxidizing agent like potassium ferricyanide. The reaction is carried out in an aqueous medium at elevated temperatures to facilitate the formation of this compound.

Industrial Production Methods

Industrial production of this compound often involves the extraction of the compound from the roots of Gentiana lutea. The roots are harvested, dried, and ground into a fine powder. The powder is then subjected to solvent extraction using solvents like ethanol or methanol. The extract is concentrated and purified using chromatographic techniques to isolate this compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Gentisin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form gentisic acid, a compound with known antioxidant properties.

    Reduction: Reduction of this compound can yield dihydrothis compound, which has different biological activities compared to the parent compound.

    Substitution: this compound can undergo substitution reactions where the methoxy group is replaced by other functional groups, leading to the formation of derivatives with altered properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in acidic or basic media.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under mild conditions.

    Substitution: Substitution reactions often require catalysts like palladium on carbon and are carried out under an inert atmosphere.

Major Products

    Oxidation: Gentisic acid

    Reduction: Dihydrothis compound

    Substitution: Various this compound derivatives with different functional groups

Scientific Research Applications

Comparison with Similar Compounds

Gentisin is structurally similar to other xanthones, such as:

    Isothis compound: Similar to this compound but with different biological activities.

    Amarogentin: Another xanthone found in Gentiana lutea with potent bitter properties.

    Swertiamarin: A secoiridoid glycoside found in gentian root extract.

Properties

IUPAC Name

1,7-dihydroxy-3-methoxyxanthen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O5/c1-18-8-5-10(16)13-12(6-8)19-11-3-2-7(15)4-9(11)14(13)17/h2-6,15-16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOXYHGOIRWABTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C2C(=C1)OC3=C(C2=O)C=C(C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20195907
Record name Gentisin
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Gentisin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031760
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

0.3 mg/mL at 16 °C
Record name Gentisin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031760
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

437-50-3
Record name Gentisin
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Gentisin
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Record name Gentisin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20195907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,7-dihydroxy-3-methoxyxanthen-9-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.469
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Record name GENTISIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K57MOP2HM0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Gentisin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031760
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

273 - 275 °C
Record name Gentisin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031760
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the chemical structure of gentisin?

A1: this compound is a trihydroxy-methoxyxanthone, specifically 1,7-dihydroxy-3-methoxy-9H-xanthen-9-one.

Q2: Can you provide the molecular formula and weight of this compound?

A2: The molecular formula of this compound is C14H10O5, and its molecular weight is 258.23 g/mol.

Q3: What spectroscopic techniques are used to characterize this compound?

A3: this compound is commonly characterized using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These methods help determine its structure and purity. [, ]

Q4: What is the primary biological activity associated with this compound?

A4: this compound has demonstrated notable inhibitory effects on the proliferation of Vascular Smooth Muscle Cells (VSMC) in vitro. [] This property suggests potential applications in addressing conditions involving aberrant VSMC proliferation, such as restenosis.

Q5: How does this compound interact with its biological targets to exert its effects?

A5: While the precise mechanism of action of this compound in inhibiting VSMC proliferation is still under investigation, research suggests that it might interfere with signaling pathways crucial for cell cycle progression. One study indicated the potential for isovitexin, a compound found alongside this compound in Gentiana lutea extracts, to bind to MEK1, a kinase involved in the ERK1/2 pathway, which plays a role in cell proliferation. [] Further research is needed to fully elucidate the molecular interactions of this compound with its targets.

Q6: Does this compound exhibit any effects on other cell types?

A6: Research indicates that while this compound demonstrates anti-proliferative effects on VSMC, it doesn't significantly affect the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs). [] This selectivity suggests a potential for targeted therapeutic applications with reduced off-target effects.

Q7: Is there any information available on the pharmacokinetics (PK) of this compound?

A7: The available research primarily focuses on the in vitro activity of this compound. Detailed investigations into its absorption, distribution, metabolism, and excretion (ADME) are limited, requiring further research to understand its PK profile.

Q8: Has the efficacy of this compound been evaluated in vivo?

A8: While in vitro studies highlight the anti-proliferative potential of this compound, in vivo studies using animal models are necessary to confirm these findings and evaluate its efficacy in a physiological context. []

Q9: What is known about the safety profile of this compound?

A9: While this compound is generally considered safe as a constituent of traditional herbal remedies, rigorous toxicological studies are needed to establish its safety profile definitively. A study identified the potential for genotoxicity of xanthones, including this compound, based on in vitro data. [] Further research is needed to assess potential long-term effects and determine safe dosage levels.

Q10: What analytical techniques are employed for the detection and quantification of this compound?

A10: High-Performance Liquid Chromatography (HPLC) is frequently used to analyze this compound in plant extracts and formulations. This technique enables the separation and quantification of this compound from other compounds. [] Capillary Electrophoresis (CE) is another method used for analyzing this compound, offering advantages in terms of speed and efficiency. []

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